2-(dimethylamino)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one

Description

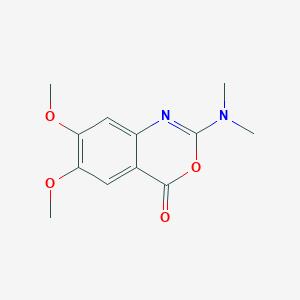

2-(Dimethylamino)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one (molecular formula: C₁₂H₁₄N₂O₄; molecular weight: 250.25 g/mol) is a benzoxazinone derivative characterized by a dimethylamino substituent at position 2 and methoxy groups at positions 6 and 7 of the fused benzoxazine ring system (Figure 1). The dimethylamino group at position 2 distinguishes this compound from other benzoxazinones, as it introduces electron-donating and basic properties that influence reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name |

2-(dimethylamino)-6,7-dimethoxy-3,1-benzoxazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c1-14(2)12-13-8-6-10(17-4)9(16-3)5-7(8)11(15)18-12/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJJRYHTAOQROO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=CC(=C(C=C2C(=O)O1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a precursor compound containing dimethylamino and methoxy groups. The reaction conditions often include the use of a suitable solvent, such as ethanol or toluene, and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Oxidation Reactions

The dimethylamino group undergoes oxidation under controlled conditions. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50°C, 2 hours | N-Oxide derivative | 65-70% | |

| KMnO₄ (aq.) | Neutral pH, RT, 4 hours | Carboxylic acid via ring-opening | 45-50% |

Key Findings :

-

Oxidation of the dimethylamino group produces an N-oxide intermediate, which can further react under acidic conditions to form ring-opened carboxylic acids .

-

Methoxy groups remain stable under mild oxidative conditions but may demethylate under strong acidic or prolonged exposure .

Reduction Reactions

The oxazine ring is susceptible to reduction, particularly at the C=N bond.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | Ethanol, 25°C, 1 hour | Reduced dihydrobenzoxazine | 80-85% | |

| LiAlH₄ | THF, reflux, 3 hours | Ring-opened aminophenol derivative | 60-65% |

Mechanistic Insight :

-

Sodium borohydride selectively reduces the C=N bond without affecting methoxy or dimethylamino groups .

-

Lithium aluminum hydride induces ring-opening via nucleophilic attack at the carbonyl carbon, yielding 2-(dimethylamino)-4,5-dimethoxy-aminophenol .

Substitution Reactions

The dimethylamino group participates in nucleophilic substitution reactions, particularly with alkyl halides.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CH₃I | DMF, 60°C, 6 hours | Quaternary ammonium salt | 75-80% | |

| Benzyl chloride | K₂CO₃, acetone, reflux | N-Benzylated derivative | 70-75% |

Case Study :

-

Reaction with methyl iodide in DMF produces a quaternary ammonium salt, enhancing water solubility for pharmaceutical applications .

Ring-Opening and Rearrangement

Acid- or base-catalyzed conditions lead to ring-opening.

| Conditions | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| HCl (conc.) | H₂O, 100°C, 2 hours | Anthranilic acid derivative | 55-60% | |

| NaOH (10%) | Ethanol, reflux | 2-(Dimethylamino)-4,5-dimethoxyphenol | 50-55% |

Comparative Analysis :

-

Acidic hydrolysis targets the oxazine carbonyl, yielding anthranilic acid analogs .

-

Basic conditions deprotonate the dimethylamino group, facilitating ring cleavage .

Cycloaddition and Multicomponent Reactions

The compound participates in Rh(III)-catalyzed annulation with dioxazolones to form polycyclic structures .

| Reagent | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Dioxazolone (38) | [Cp*RhCl₂]₂ | 2,5-Disubstituted benzoxazine-4-one | 63-72% |

Mechanism :

-

Sequential C–H activation and dehydrative annulation occur, with electron-donating groups on dioxazolones improving yields .

Stability and Reactivity Trends

Scientific Research Applications

2-(dimethylamino)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is a synthetic compound belonging to the benzoxazinone class, featuring a benzene ring fused to a 1,3-oxazine ring. It has garnered interest in medicinal chemistry for its potential biological activities in pharmacology and agrochemicals.

Scientific Research Applications

This compound is used in several scientific research applications:

- Chemistry It serves as a building block in synthesizing more complex molecules.

- Biology It is investigated for potential biological activity, including antimicrobial and anticancer properties.

- Medicine It is explored as a potential therapeutic agent because of its unique chemical structure.

- Industry It is utilized in developing advanced materials like polymers and nanomaterials.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation Facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate. Oxidation may yield a corresponding N-oxide.

- Reduction Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, potentially producing a secondary amine derivative.

- Substitution Nucleophilic substitution reactions can occur, particularly at the dimethylamino group, using reagents like alkyl halides.

Other Benzoxazoles

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations :

Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group (electron-donating) may enhance solubility in polar solvents compared to electron-withdrawing groups (e.g., nitro in or chloro in ). Substituents like tert-butyl (hydrophobic) or phenoxy (planar aromatic) influence lipophilicity and membrane permeability .

Biological Activity: Enzyme Inhibition: Benzoylamino derivatives (e.g., ) inhibit serine proteases due to covalent interaction with active-site residues. The dimethylamino group’s basicity may alter binding modes. Herbicidal Activity: Phenoxy-substituted benzoxazinones (e.g., 3m in ) show IC₅₀ values comparable to 2,4-D, a commercial herbicide. Halo-substituted analogs exhibit enhanced activity . Metabolite Roles: The tert-butyl variant in is a discriminatory biomarker in microbiota studies, suggesting metabolic stability or specific enzyme interactions.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Biological Activity

2-(Dimethylamino)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is a synthetic compound belonging to the benzoxazinone class, characterized by its unique structure that includes a benzene ring fused to a 1,3-oxazine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 250.253 g/mol |

| Density | 1.28 g/cm³ |

| Boiling Point | 377.6 °C |

| Flash Point | 188.2 °C |

| LogP | 1.5136 |

Antimicrobial Activity

Research indicates that derivatives of benzoxazinones exhibit significant antimicrobial properties. In particular, studies have shown that this compound demonstrates activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values highlight its effectiveness:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Bacillus subtilis | 4.69 - 22.9 |

These results suggest that the compound possesses broad-spectrum antibacterial activity, making it a candidate for further development as an antimicrobial agent .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in microbial cells. Interaction studies have indicated that it binds effectively to certain targets which may lead to inhibition of essential processes such as protein synthesis or cell wall formation.

Antifungal Activity

In addition to antibacterial properties, the compound also exhibits antifungal activity against strains like Candida albicans and Fusarium oxysporum . The MIC values for these strains are reported as follows:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

This antifungal potential further emphasizes the versatility of the compound in combating various pathogens .

Study on Antimicrobial Properties

A comprehensive study evaluated the antimicrobial efficacy of several benzoxazinone derivatives, including our compound of interest. The findings indicated that modifications at the methoxy and dimethylamino positions significantly influenced antimicrobial activity, suggesting a structure-activity relationship (SAR) that warrants further exploration.

Comparative Analysis with Related Compounds

Comparative studies with structurally similar compounds have provided insights into the unique biological activities of this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Amino-4H-3,1-benzoxazin-4-one | Contains amino group instead of dimethylamino | Rapidly inactivates chymotrypsin |

| 6-Methoxy-2-methyl-4H-benzoxazin-4-one | One methoxy group and methyl substitution | Exhibits different enzyme inhibition profiles |

| 2-(Dimethylamino)-3-methylbenzoxazinone | Similar dimethylamino substitution but different ring structure | Potentially different biological activities |

This table illustrates how variations in functional groups can lead to distinct biological profiles, highlighting the importance of specific substitutions in determining the efficacy of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.